

FL118-C3-O-C-amide-C-NH2-d5 certificate of analysis

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Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2-d5

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An In-depth Technical Guide to the Characterization of **FL118-C3-O-C-amide-C-NH2-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected data for the characterization of **FL118-C3-O-C-amide-C-NH2-d5**, a deuterium-labeled antibody-drug conjugate (ADC) linker. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and application of this and similar compounds.

Compound Information

FL118-C3-O-C-amide-C-NH2-d5 is a deuterated analog of the FL118-C3-O-C-amide-C-NH2 linker, which is utilized in the synthesis of antibody-drug conjugates.^[1] The incorporation of deuterium isotopes can be a valuable tool in drug development, for example, to investigate metabolic pathways or to potentially enhance the pharmacokinetic properties of a molecule.^[2]^[3]

Table 1: General Information and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₂₃ D ₅ N ₄ O ₈	PubChem[4]
Molecular Weight	541.56 g/mol	MedChemExpress[2]
IUPAC Name	2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0.0 ^{2,11} .0 ^{4,9} .0 ^{15,23} .0 ^{17,21}]tetracos-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide	PubChem[4]
Synonyms	HY-161022S, CS-0911420	PubChem[4]
Appearance	Solid	Assumed
Solubility	Soluble in DMSO	MedChemExpress[5]

Analytical Data

The following tables summarize the typical quantitative data expected from a Certificate of Analysis for a high-purity, deuterium-labeled compound like **FL118-C3-O-C-amide-C-NH2-d5**.

Table 2: Purity and Identity

Analysis	Specification	Result	Method
Purity (HPLC)	≥98.0%	99.5%	HPLC
Identity (¹ H NMR)	Conforms to structure	Conforms	¹ H NMR
Identity (Mass Spec)	Conforms to structure	Conforms	ESI-MS
Deuterium Incorporation	≥98%	99.2%	Mass Spec / ² H NMR

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the compound. For deuterated compounds, both ^1H NMR and ^2H NMR can be utilized.

- Instrumentation: A 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃. For ²H NMR, a non-deuterated solvent is used.[\[6\]](#)
- ¹H NMR Protocol:
 - Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a deuterated solvent.
 - Transfer the solution to an NMR tube.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters. A long relaxation delay (D1) of at least 5 times the longest T₁ is used for quantitative measurements.[\[7\]](#)
- ²H NMR Protocol:
 - Prepare the sample in a non-deuterated solvent.[\[1\]](#)
 - Collect the ²H NMR spectrum. The chemical shifts in the ²H NMR spectrum are equivalent to the ¹H chemical shifts.[\[1\]](#)

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

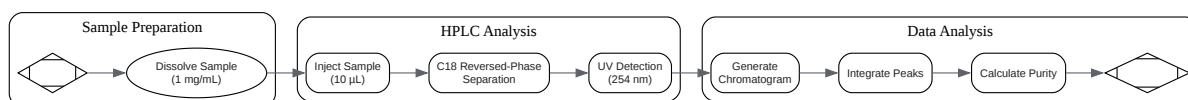
Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.
- LC Conditions: Similar to the HPLC protocol for purity analysis.
- MS Protocol:
 - The sample is introduced into the mass spectrometer via the LC system.

- The mass spectrum is acquired, scanning for the expected mass-to-charge ratio (m/z) of the deuterated compound.
- The isotopic distribution is analyzed to confirm the number of deuterium atoms and to calculate the percentage of deuterium incorporation.

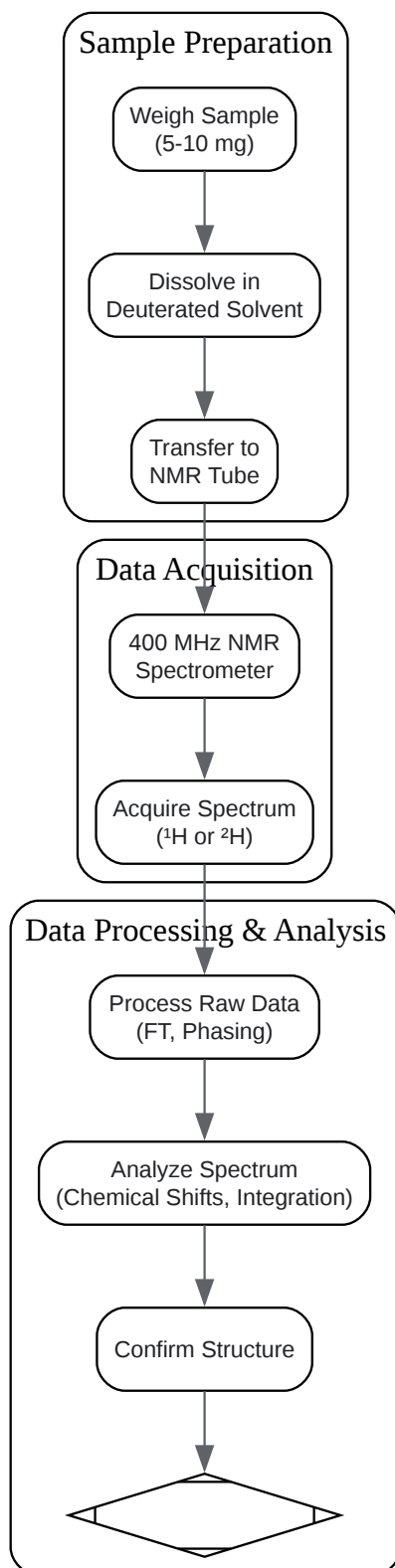
Visualizations

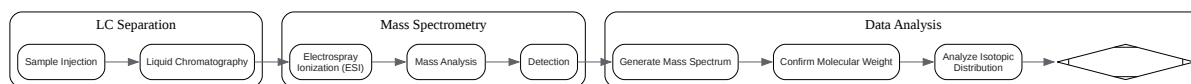
The following diagrams illustrate the analytical workflows for the characterization of **FL118-C3-O-C-amide-C-NH2-d5**.



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Caption: HPLC workflow for purity analysis.





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